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molecular formula C17H18N4 B8401383 2-Ethylamino-4-(2-methylphenylamino)quinazoline

2-Ethylamino-4-(2-methylphenylamino)quinazoline

Cat. No. B8401383
M. Wt: 278.35 g/mol
InChI Key: XCYGWISHBJZQPQ-UHFFFAOYSA-N
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Patent
US05064833

Procedure details

2-Chloro-4-(2-methylphenylaminomethyl)quinazoline (5.00 g, 0.0185 mol) and ethylamine in ethanol (33%, 30 ml) were dissolved in ethanol (35 ml) placed in a sealed vessel and heated for 5 hours at 130°. After cooling and removal of excess solvent in vacuo the residue afforded crystals of 2-ethylamino-4-(2-methylphenylamino)quinazoline (1.7 g, 33%) from ethanol/water, m.p. 127°-129°.
Name
2-Chloro-4-(2-methylphenylaminomethyl)quinazoline
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10](CNC2C=CC=CC=2C)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH2:21]([NH2:23])[CH3:22]>C(O)C>[CH2:21]([NH:23][C:2]1[N:11]=[C:10]([NH:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=2[CH3:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)[CH3:22]

Inputs

Step One
Name
2-Chloro-4-(2-methylphenylaminomethyl)quinazoline
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)CNC1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a sealed vessel
TEMPERATURE
Type
TEMPERATURE
Details
heated for 5 hours at 130°
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
removal of excess solvent in vacuo the residue

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=NC2=CC=CC=C2C(=N1)NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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